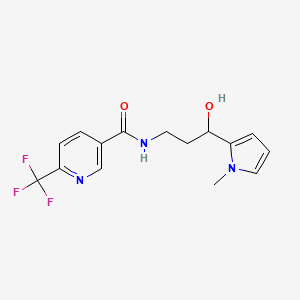

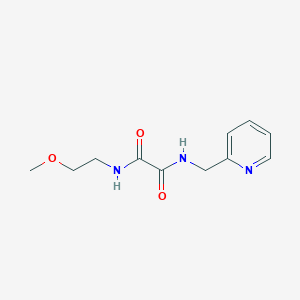

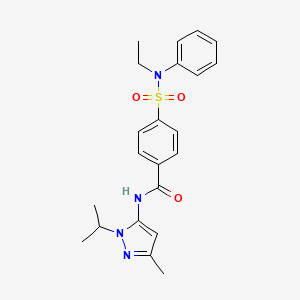

![molecular formula C22H21ClN4OS2 B2355085 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708282-23-9](/img/structure/B2355085.png)

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

Thieno[2,3-d]pyrimidine derivatives, often synthesized for their potential biological activities, serve as a foundation for developing various pharmacological agents. For instance, the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have demonstrated potential anticancer properties, suggesting their role as protein tyrosine kinase inhibitors (Min, 2012). This underscores the compound's relevance in cancer research, particularly in the search for new therapeutic agents.

Furthermore, the synthesis of novel thienopyrimidine derivatives bearing a sulfonylurea moiety indicates the compound's versatility in chemical synthesis and potential applications in treating various diseases (Chen et al., 2014). The introduction of sulfonylurea groups into the thienopyrimidine framework could be indicative of applications in diabetes management, given the known mechanism of sulfonylureas in stimulating insulin release.

Antimicrobial and Antiparkinsonian Activities

Compounds related to "4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine" have been studied for their antimicrobial properties. For example, certain thienopyrimidine derivatives have shown promise in inhibiting the growth of Cryptococcus neoformans, a pathogenic yeast responsible for life-threatening infections, particularly in immunocompromised individuals (Fellah et al., 1996). Additionally, the exploration of thienopyrimidine and related heterocyclic compounds for their analgesic and antiparkinsonian activities opens new avenues for the development of treatments for neurological conditions (Amr et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

Its solubility in dmso suggests it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.

Biochemical Analysis

Biochemical Properties

It is known to be a potent and selective ligand for the D4 dopamine receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways .

Cellular Effects

Given its interaction with the D4 dopamine receptor, it may influence cell function by modulating dopamine signaling pathways

Molecular Mechanism

As a ligand for the D4 dopamine receptor, it likely exerts its effects at the molecular level through binding interactions with this receptor . This could potentially lead to enzyme inhibition or activation and changes in gene expression, particularly in genes associated with dopamine signaling.

Properties

IUPAC Name |

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4OS2/c23-16-3-5-17(6-4-16)28-12-11-26-7-9-27(10-8-26)21-20-18(19-2-1-13-29-19)14-30-22(20)25-15-24-21/h1-6,13-15H,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZWDLLQSAIQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

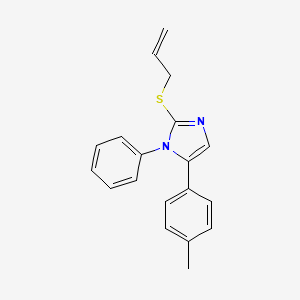

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)

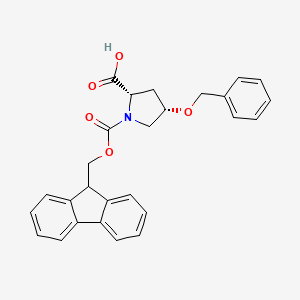

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)

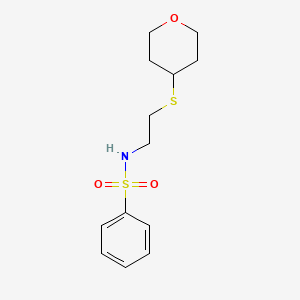

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)